- Preparation of benzo[g]isoquinoline compounds and their application in organic electroluminescent device, China, , ,
Cas no 952514-79-3 (Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-)
952514-79-3 structure
Product Name:Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
N.o CAS:952514-79-3
MF:C19H15BN2O2
MW:314.145604372025
MDL:MFCD11045057
CID:802588
PubChem ID:253661938
Update Time:2024-10-25
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid (contains varying amounts of Anhydride)
- [4-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid
- 1-phenyl-2-( phenyl-4-boromic acid)-benzimidazole
- 4-(1-Phenyl-1H-benziMidazol-2-yl)phenylboronic acid
- Boronic acid, B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-
- 4-(1-Phenyl-1H-benzimidazol-2-yl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
- 4-(1-PHENYL-1H-BENZO[D]IMIDAZOL-2-YL)PHENYLBORONIC ACID
- 4-(1-Phenylbenzimidazol-2-yl)phenylboronic Acid
- [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
- Boronic acid,B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-
- KSC657C1N
- B-[4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid (ACI)
- (4-(1-Phenyl-1H-benzo[d]imidazole-2-yl)phenyl)boronic acid
- Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
- DB-210762
- 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronicAcid(containsvaryingamountsofAnhydride)
- (4(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- 4-(1-Phenylbenzo[d]imidazol-2-yl)phenylboronic acid
- 4-(1-Phenyl-1H-benzimidazol-2-yl)benzeneboronic Acid
- 4-(1-PHENYL-1,3-BENZODIAZOL-2-YL)PHENYLBORONIC ACID
- DS-18560
- B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-boronic acid
- (4-(1-phenyl-1H-benzo[d]imidazol-2-yl) phenyl)boronic acid
- MFCD11045057
- PBSIVXAPTBHFFV-UHFFFAOYSA-N
- AKOS016004543
- 952514-79-3
- 4-(1-phenyl-1H-benzo [d]imidazol-2-yl) phenylboronic acid
- SY038955
- DTXSID80693030
- (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, 95%
- P2158
- SCHEMBL167664
- SB66409
- BCP12956
-
- MDL: MFCD11045057
- Inchi: 1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H
- Chave InChI: PBSIVXAPTBHFFV-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(C2N(C3C=CC=CC=3)C3C(=CC=CC=3)N=2)=CC=1)O
Propriedades Computadas
- Massa Exacta: 314.12300
- Massa monoisotópica: 314.123
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 3
- Complexidade: 408
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: none
- Superfície polar topológica: 58.3
Propriedades Experimentais
- Ponto de ebulição: 572.6℃ at 760 mmHg
- PSA: 58.28000
- LogP: 2.37230
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Informações de segurança
-
Símbolo:
- Pedir:警告
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Preçomais >>
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Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
Referência
- Heterocyclic compound and its application in organic electroluminescent device, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triethyl borate ; 2 h, -78 °C; 10 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Triethyl borate ; 2 h, -78 °C; 10 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
- Preparation of 1,3,4-thiadiazole based bipolar compounds and their application in OLED, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 1 h, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 h
1.4 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Trimethyl borate ; 1 h, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 h
1.4 Reagents: Sodium carbonate ; neutralized
Referência
- Spin-coated highly efficient phosphorescent organic light-emitting diodes based on bipolar triphenylamine-benzimidazole derivatives, Advanced Functional Materials, 2008, 18(4), 584-590
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Triisopropyl borate ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referência
- Preparation of aromatic heterocycle derivatives as organic electroluminescent device materials, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Referência
- Organic light emitting device, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Referência
- Preparation of benzimidazole derivatives as electron transport materials, China, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.4 Reagents: Sodium carbonate ; 10 min, neutralized, rt
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.4 Reagents: Sodium carbonate ; 10 min, neutralized, rt
Referência
- Quinazoline derivative composition for electronic film and device, Japan, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 24 h, 180 °C
Referência
- Nitrogen-containing heterocyclic compounds and organic light-emitting device including the heterocyclic compounds as electron-transporting layer, United States, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
Referência
- Process for the preparation of benzimidazoles containing boronic acid functionality through metal-free aerobic oxidation, Korea, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Butyllithium , Trimethyl borate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Using a double-doping strategy to prepare a bilayer device architecture for high-efficiency red PhOLEDs, Journal of Materials Chemistry, 2011, 21(6), 1846-1851
Método de produção 12
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referência
- Preparation of heteroaryl compounds as electroluminescent materials, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; 20 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; 20 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified
Referência
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Método de produção 14
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, acidified
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, acidified
Referência
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Método de produção 15
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
Referência
- Electron-transporting triazine derivatives and organic electroluminescent devices using the same, Korea, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
Referência
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
Referência
- An organic compound and electroluminescent device using the organic compound, China, , ,
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Raw materials
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Preparation Products
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:952514-79-3)1-苯基-2-(4-苯基硼酸)-苯并咪唑
Número da Ordem:LE25879187
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:51
Preço ($):discuss personally
E- mail:18501500038@163.com
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
(CAS:952514-79-3)(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Número da Ordem:CJC062
Estado das existências:in Stock
Quantidade:1kg
Pureza:99%
Informação de Preços Última Actualização:Monday, 4 August 2025 09:50
Preço ($):price inquiry
E- mail:2589440029@qq.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:952514-79-3)Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
Número da Ordem:A847409
Estado das existências:in Stock
Quantidade:100g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:15
Preço ($):871.0/279.0
E- mail:sales@amadischem.com
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Literatura Relacionada
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Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
952514-79-3 (Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-) Produtos relacionados
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:952514-79-3)1-苯基-2-(4-苯基硼酸)-苯并咪唑
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
Shaanxi pure crystal photoelectric technology co. LTD
(CAS:952514-79-3)(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Pureza:99%
Quantidade:1kg
Preço ($):Inquérito